molecular formula C25H32N4O2 B11654438 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) CAS No. 38818-25-6

4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea)

Katalognummer: B11654438
CAS-Nummer: 38818-25-6
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: HITOEWKHQSLMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) is a chemical compound with the molecular formula C25H32N4O2 and a molecular weight of 420.559 g/mol It is known for its unique structure, which includes two phenylurea groups connected by a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) typically involves the reaction of 1,1-pentamethylene-3-phenylurea with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylurea compounds .

Wissenschaftliche Forschungsanwendungen

4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylene bridge and phenylurea groups play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) is unique due to its specific pentamethylene groups, which may confer different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for studying structure-activity relationships and developing new derivatives with tailored properties .

Eigenschaften

CAS-Nummer

38818-25-6

Molekularformel

C25H32N4O2

Molekulargewicht

420.5 g/mol

IUPAC-Name

N-[4-[[4-(piperidine-1-carbonylamino)phenyl]methyl]phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C25H32N4O2/c30-24(28-15-3-1-4-16-28)26-22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)27-25(31)29-17-5-2-6-18-29/h7-14H,1-6,15-19H2,(H,26,30)(H,27,31)

InChI-Schlüssel

HITOEWKHQSLMQS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.